![molecular formula C13H14BrN3O B14183953 2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-96-2](/img/structure/B14183953.png)
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that features a complex structure with both amino and phenol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with 5-methylpyridine, bromination is carried out using bromine in the presence of a catalyst to obtain 6-bromo-5-methylpyridine.
Amination: The brominated product is then subjected to amination using an appropriate amine source to introduce the amino group at the desired position.
Coupling Reaction: The aminated product is then coupled with 2-aminophenol under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of both amino and phenol groups allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but lacks the phenol group.
2-Amino-6-methylpyridine: Similar but without the bromine substitution.
2-Amino-5-bromo-3-methylpyridine: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a brominated pyridine ring and a phenol group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in biological systems and materials applications, setting it apart from its analogs.
特性
CAS番号 |
920511-96-2 |
|---|---|
分子式 |
C13H14BrN3O |
分子量 |
308.17 g/mol |
IUPAC名 |
2-amino-5-[[(6-bromo-5-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H14BrN3O/c1-8-2-5-12(17-13(8)14)16-7-9-3-4-10(15)11(18)6-9/h2-6,18H,7,15H2,1H3,(H,16,17) |
InChIキー |
BNKVSOVBJZLFNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)NCC2=CC(=C(C=C2)N)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
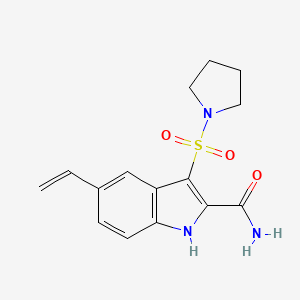
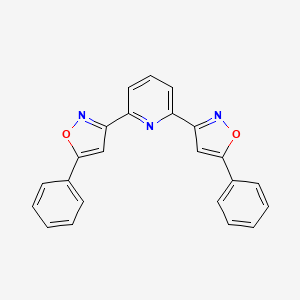
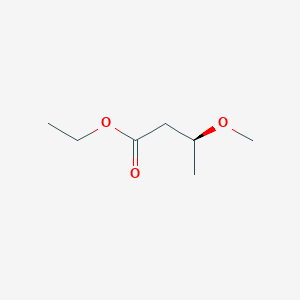

![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
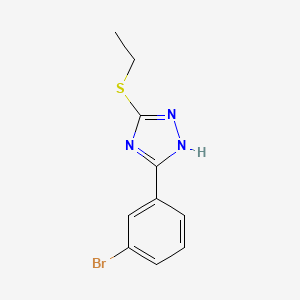
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
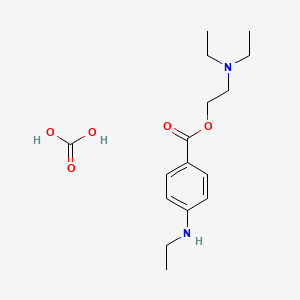

![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
